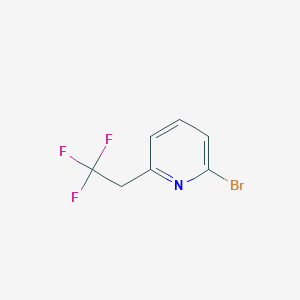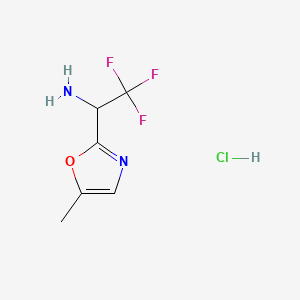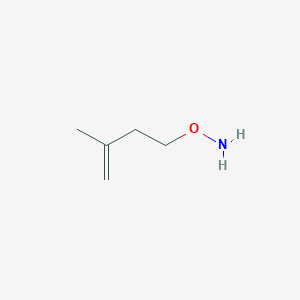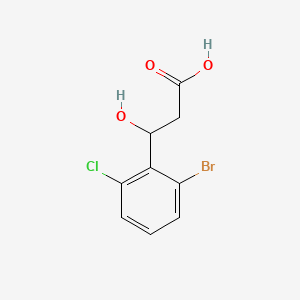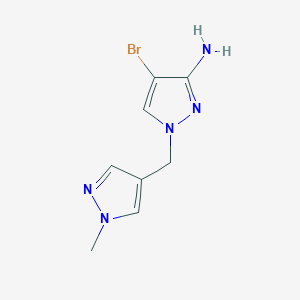
4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of 4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with suitable reagents under controlled conditions. One common method includes dissolving 4-bromo-1-methyl-1H-pyrazole in tetrahydrofuran and cooling the solution to -78°C. N-Butyllithium is then added drop-wise, and the mixture is stirred for an hour . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions vary depending on the desired product. For example, substitution reactions often require polar aprotic solvents, while oxidation reactions may need acidic or basic conditions .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine can be compared with other similar compounds such as:
4-Bromo-1-methyl-1H-pyrazole: Shares a similar core structure but lacks the additional pyrazole ring.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole: Contains an ethyl group instead of the pyrazol-4-ylmethyl group.
4-Bromo-1-ethyl-1H-pyrazole: Has an ethyl group instead of a methyl group
The uniqueness of this compound lies in its dual pyrazole rings, which provide distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H10BrN5 |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
4-bromo-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10BrN5/c1-13-3-6(2-11-13)4-14-5-7(9)8(10)12-14/h2-3,5H,4H2,1H3,(H2,10,12) |
InChI-Schlüssel |
CMJCLGPNCBJSJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)CN2C=C(C(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


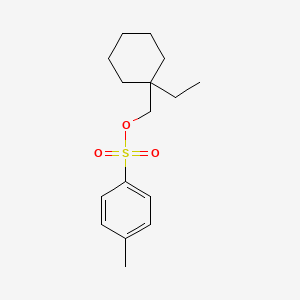
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)
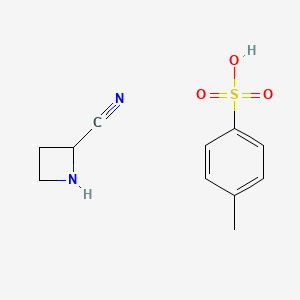

![1-[(3-Bromo-5-chlorophenyl)methyl]piperazine](/img/structure/B13544729.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)

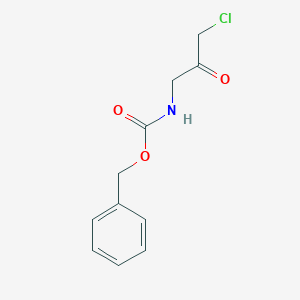
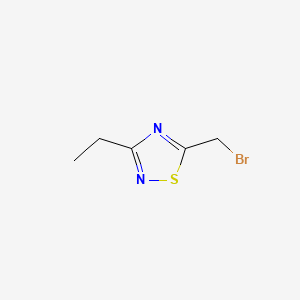
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)
